molecular formula C16H22F2O3 B039351 2,3-Difluoro-4-(nonyloxy)benzoic acid CAS No. 122265-97-8

2,3-Difluoro-4-(nonyloxy)benzoic acid

Cat. No. B039351
M. Wt: 300.34 g/mol
InChI Key: ADVWYVKBEUPGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-(nonyloxy)benzoic acid, also known as DNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for the study of membrane proteins and lipid bilayers.

Scientific Research Applications

2,3-Difluoro-4-(nonyloxy)benzoic acid has been widely used as a fluorescent probe for the study of membrane proteins and lipid bilayers. It has been shown to selectively bind to phospholipids and can be used to monitor the dynamics of lipid bilayers. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been used to study the interactions between membrane proteins and lipids, as well as the effects of drugs on membrane properties.

Mechanism Of Action

2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can partition into the lipid bilayer of cell membranes. Once inside the membrane, it can interact with phospholipids and other membrane components, leading to changes in membrane properties. 2,3-Difluoro-4-(nonyloxy)benzoic acid can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, allowing for the study of protein-protein interactions.

Biochemical And Physiological Effects

2,3-Difluoro-4-(nonyloxy)benzoic acid has been shown to have minimal toxicity and does not significantly affect cell viability or membrane integrity. However, it can alter membrane properties and may affect the function of membrane proteins. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been shown to be metabolized by liver enzymes, leading to the formation of metabolites that may have different properties than the parent compound.

Advantages And Limitations For Lab Experiments

2,3-Difluoro-4-(nonyloxy)benzoic acid is a useful tool for studying membrane proteins and lipid bilayers due to its selectivity and sensitivity. It can be used in a variety of experimental setups, including fluorescence microscopy, spectroscopy, and FRET assays. However, 2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can be difficult to work with and may require the use of organic solvents. It also has limited water solubility, which can limit its use in aqueous environments.

Future Directions

There are several potential future directions for research involving 2,3-Difluoro-4-(nonyloxy)benzoic acid. One area of interest is the development of new fluorescent probes based on 2,3-Difluoro-4-(nonyloxy)benzoic acid that can be used to study different aspects of membrane biology. Another area of interest is the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in drug discovery, as it can be used to screen compounds for their effects on membrane properties. Finally, there is potential for the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in the development of new diagnostic tools for diseases involving membrane dysfunction.

Synthesis Methods

2,3-Difluoro-4-(nonyloxy)benzoic acid can be synthesized through a multistep process involving the reaction of 2,3-difluorobenzoic acid with nonyl alcohol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

properties

CAS RN

122265-97-8

Product Name

2,3-Difluoro-4-(nonyloxy)benzoic acid

Molecular Formula

C16H22F2O3

Molecular Weight

300.34 g/mol

IUPAC Name

2,3-difluoro-4-nonoxybenzoic acid

InChI

InChI=1S/C16H22F2O3/c1-2-3-4-5-6-7-8-11-21-13-10-9-12(16(19)20)14(17)15(13)18/h9-10H,2-8,11H2,1H3,(H,19,20)

InChI Key

ADVWYVKBEUPGCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F

Canonical SMILES

CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F

synonyms

2,3-Difluoro-4-(nonyloxy)-benzoic acid

Origin of Product

United States

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